2-(aminooxy)-3-methylbutanoic acid hydrochloride
Description
Properties
CAS No. |
42990-22-7 |
|---|---|
Molecular Formula |
C5H12ClNO3 |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acetylation
The hydroxyl group of (S)-2-hydroxy-3-methylbutyric acid is acetylated using acetyl chloride (CH₃COCl) under argon at 65°C. Excess acetyl chloride ensures complete conversion, with diethyl ether extraction isolating (S)-2-acetoxy-3-methylbutyric acid.
Esterification with tert-Butanol
Esterification with tert-butanol in dichloromethane (CH₂Cl₂) uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This step produces (S)-2-acetoxy-3-methylbutyric tert-butyl ester, critical for protecting the carboxylic acid during subsequent reactions.
Deprotection of the Acetoxy Group
The acetyl group is removed via hydrolysis with potassium carbonate (K₂CO₃) in a methanol-water mixture, yielding (S)-2-hydroxy-3-methylbutyric acid tert-butyl ester. This intermediate retains the tert-butyl ester while exposing the hydroxyl group for Mitsunobu reaction.
Mitsunobu Reaction with N-Hydroxyphthalimide
The Mitsunobu reaction introduces the aminooxy group using N-hydroxyphthalimide (HP), diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃). Key conditions include:
Deprotection of the Phthalimido Group
Treatment with K₂CO₃ in methanol-water removes the phthalimido group, yielding (R)-2-aminooxy-3-methylbutanoic acid tert-butyl ester. The tert-butyl ester remains intact, requiring final hydrolysis.
Hydrolysis and Salt Formation
The tert-butyl ester is cleaved with trifluoroacetic acid (TFA), producing 2-(aminooxy)-3-methylbutanoic acid. To form the hydrochloride salt, the free acid is dissolved in hydrochloric acid (HCl) and recrystallized. While the patent uses TFA, substituting HCl in this step would directly yield the hydrochloride salt.
Critical Analysis of Reaction Parameters
Yield Optimization
The seven-step sequence achieves an overall yield of 8.4%, with bottlenecks in the Mitsunobu reaction and multiple protection/deprotection steps. Key improvements could include:
-
Alternative coupling agents : Replacing DCC with ethyl chloroformate to reduce side reactions.
-
Catalyst optimization : Increasing DMAP loading to accelerate esterification.
Stereochemical Control
The Mitsunobu reaction ensures inversion of configuration at C2, critical for obtaining the (R)-enantiomer. Polarimetric analysis or chiral HPLC should confirm enantiopurity, though the patent relies on nuclear magnetic resonance (NMR).
Hydrochloride Salt Formation Strategies
While the patent isolates the free acid, converting it to the hydrochloride salt involves:
-
Dissolving 2-(aminooxy)-3-methylbutanoic acid in 1–2 M HCl.
-
Stirring at room temperature for 1–2 hours.
-
Removing solvent under reduced pressure.
-
Recrystallizing from ethanol-diethyl ether.
Table 1: Comparison of Free Acid vs. Hydrochloride Salt Properties
Chemical Reactions Analysis
Synthetic Preparation and Key Steps
The compound is synthesized via a multi-step route starting from L-valine, as detailed in the patent CN102911085A . Key reactions include:
Proposed Coordination Modes
-
Aminooxy Group : The -ONH₂ moiety may act as a bidentate ligand , coordinating via the oxygen and nitrogen atoms.
-
Carboxylate Group : The deprotonated -COO⁻ can bind metals in monodentate or bridging modes .
Hypothetical Complexation with Cr(III) or V(IV)
Nucleophilic Reactions of the Aminooxy Group
The aminooxy group participates in nucleophilic reactions, particularly with carbonyl compounds:
Oxime Formation
| Substrate | Conditions | Product | Application |
|---|---|---|---|
| Aldehydes | pH 4–6, RT | Stable oxime derivatives | Bioconjugation, prodrug synthesis |
| Ketones | Methanol, reflux | Ketoximes | Protecting group strategies |
Acid-Base Behavior and Salt Formation
-
pKa Values :
-
Zwitterionic Form : Predominant at physiological pH, enhancing solubility in aqueous media .
Esterification and Derivatization
The carboxylic acid group undergoes standard derivatization:
Reactivity Table
| Reaction Type | Reagent | Product | Use Case |
|---|---|---|---|
| Esterification | Methanol/H⁺ | Methyl ester | Prodrug design |
| Amide coupling | EDC/HOBt, amines | Peptide conjugates | Biomedical applications |
-
Protection of the aminooxy group (e.g., with phthalimide) is often required to prevent side reactions .
Stability and Degradation
Biological Activity
Overview
2-(Aminooxy)-3-methylbutanoic acid hydrochloride (CAS Number: 42990-22-7) is a compound notable for its unique structural features, including an aminooxy functional group, which enhances its reactivity and potential biological activity. With a molecular formula of CHClNO and a molecular weight of 169.61 g/mol, this compound has garnered attention in biochemical research and pharmaceutical applications due to its ability to interact with various biological systems.
Structural Characteristics
The compound's structure consists of a three-carbon backbone with a methyl group and an aminooxy group attached to the second carbon. This configuration allows it to mimic natural amino acids, making it valuable in studies involving enzyme interactions and peptide formation. The presence of the aminooxy group is particularly significant as it enables the compound to act as both a substrate and an inhibitor for various enzymes, thereby influencing metabolic pathways.
Biological Activities
1. Enzyme Interaction
- Mechanism of Action : this compound interacts with enzymes by mimicking natural substrates, which can lead to either inhibition or activation depending on the specific enzyme and context.
- Substrate/Inhibitor Role : The compound has been shown to participate in metabolic pathways by acting as a substrate for enzymes involved in amino acid metabolism.
2. Therapeutic Potential
- Cancer Research : Studies indicate that compounds with structural similarities, such as alpha-helix mimetics, have potential applications in cancer treatment by modulating pathways like Wnt signaling, which is crucial for cell growth and oncogenesis .
- Fibrotic Diseases : The compound's ability to influence cellular processes suggests potential therapeutic applications in diseases characterized by fibrosis .
Case Study 1: Enzyme Interaction
Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular activities. For instance, its interaction with specific aminotransferases has been documented, where it acts as a competitive inhibitor due to its structural similarity to natural substrates.
Case Study 2: Cancer Treatment Applications
In a study exploring alpha-helix mimetics for cancer therapy, compounds similar to this compound were evaluated for their ability to modulate the Wnt signaling pathway. These compounds showed promise in inhibiting tumor growth in preclinical models, suggesting that this compound could be further investigated for similar applications .
Comparative Analysis
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-3-hydroxy-3-methylbutanoic acid | Hydroxy group at position 3 | Involved in neurotransmitter metabolism |
| N-Acetyl-L-valine | Acetylated form of valine | Commonly used in peptide synthesis |
| 3-Methyl-L-alanine | Methyl substitution on alanine | Similar backbone without aminooxy group |
The uniqueness of this compound lies in its specific functional groups that allow for diverse chemical reactivity and biological interactions, distinguishing it from other similar compounds.
Applications in Research
The compound is utilized in various research fields:
- Biochemistry : As a biochemical probe to study enzyme mechanisms.
- Pharmaceutical Development : Investigated for its potential role as a precursor in drug synthesis.
- Chemical Synthesis : Used as an intermediate for more complex organic molecules.
Scientific Research Applications
Biochemical Research
Enzyme Interaction Studies
The compound's aminooxy functional group allows it to interact with enzymes, making it a valuable tool in biochemical studies. It can act as a substrate or inhibitor for various enzymes, providing insights into metabolic pathways and enzyme kinetics. Researchers utilize this compound to investigate enzyme mechanisms and the effects of structural modifications on enzyme activity.
Peptide Synthesis
2-(Aminooxy)-3-methylbutanoic acid hydrochloride serves as a building block in the synthesis of peptides. Its structure mimics natural amino acids, facilitating the formation of peptide bonds in synthetic processes. This application is particularly relevant in developing therapeutic peptides that require enhanced stability and bioavailability .
Pharmaceutical Development
Drug Design and Development
The compound's structural characteristics make it suitable for designing novel drug candidates, especially for treating metabolic disorders. Its ability to mimic natural amino acids allows it to engage with biological targets effectively, potentially leading to the development of drugs with improved efficacy and reduced side effects .
Chiral Shift Reagents
Due to its unique stereochemistry, this compound can be utilized as a chiral shift reagent in analytical chemistry. It aids in determining the enantiomeric excess of carboxylic acids, enhancing the accuracy of chiral analyses in pharmaceutical research .
Industrial Applications
Cosmetic Chemistry
The compound is being explored for its potential applications in cosmetic formulations. Its properties may confer benefits such as moisturizing effects and anti-aging properties, making it a candidate for innovative skincare products .
Food Industry Applications
While primarily researched for its biochemical properties, there is potential for its use as a food additive or flavor enhancer, contributing to the development of functional foods aimed at promoting health and wellness .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Biochemical Research | Enzyme interaction studies | Insights into enzyme mechanisms |
| Peptide Synthesis | Building block for therapeutic peptides | Enhanced stability and bioavailability |
| Pharmaceutical Development | Drug design for metabolic disorders | Improved efficacy and reduced side effects |
| Chiral Shift Reagents | Analytical chemistry | Accurate determination of enantiomeric excess |
| Cosmetic Chemistry | Skin benefits (moisturizing, anti-aging) | Innovative skincare formulations |
| Food Industry | Potential food additive or flavor enhancer | Development of functional health-promoting foods |
Case Studies
- Enzyme Interaction Study : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, showcasing its role as a potential therapeutic agent.
- Peptide Synthesis Application : Researchers successfully synthesized a series of peptides using this compound as a key building block, resulting in peptides with enhanced stability compared to those synthesized from natural amino acids .
Comparison with Similar Compounds
(a) 2-(Aminooxy)-2-methylpropionic Acid Hydrochloride (CAS 89766-91-6)
(b) 2-(Aminooxy)-3-methoxypropanoic Acid Hydrochloride (CAS 2044713-01-9)
- Structure : Methoxy (-OCH₃) at C3 (vs. methyl in the target).
- Properties : The polar methoxy group increases hydrophilicity, altering solubility and bioavailability.
- Applications : Investigated in drug delivery systems due to improved aqueous stability .
Functional Group Variants
(a) Methyl 2-Amino-3-methylbutanoate Hydrochloride (CAS 5619-05-6)
(b) (2R)-2-(Methoxycarbonylamino)-3-methylbutanoic Acid (CAS 171567-86-5)
- Structure: Methoxycarbonylamino (-NHCOOCH₃) at C2 (vs. aminooxy).
- Properties : Increased steric bulk and resistance to enzymatic hydrolysis.
- Applications : Key intermediate in protease inhibitors and chiral building blocks .
Bioactive Derivatives
(a) 2-(Acenaphthen-5-yl)-3-methylbutanoic Acid Derivatives
(b) 2-Amino-N-cyclopentyl-3-methylbutanamide Hydrochloride (CAS 1236262-43-3)
- Structure : Cyclopentylamide at C2; methyl at C3.
- Properties : Amide group improves metabolic stability; cyclopentyl enhances binding to hydrophobic pockets.
- Applications : Investigated as a neurokinin receptor modulator .
Comparative Data Table
Key Research Findings
- Reactivity: Aminooxy derivatives show higher reactivity toward ketones and aldehydes than amino or amide analogues, enabling applications in bioconjugation .
- Biological Performance : Fungicidal activity is maximized in derivatives with aromatic substituents (e.g., acenaphthenyl), highlighting the role of lipophilicity in bioactivity .
Q & A
Q. What computational methods predict the reactivity of aminooxy acids in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model transition states and charge distribution. Focus on nucleophilicity of the aminooxy oxygen and steric effects from the methyl group. Experimental validation via kinetic isotope effects (KIEs) can confirm computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
